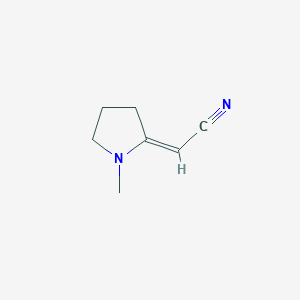
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is an organic compound with the molecular formula C7H10N2 It is characterized by a pyrrolidine ring with a nitrile group attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.
化学反应分析
Types of Reactions
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
(2E)-(1-Methyl-2-pyrrolidinylidene)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
(2E)-(1-Methyl-2-pyrrolidinylidene)acetone: Contains a ketone group instead of a nitrile.
(2E)-(1-Methyl-2-pyrrolidinylidene)acetic acid: Features a carboxylic acid group.
Uniqueness
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
171918-47-1 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChI 键 |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
SMILES |
CN1CCCC1=CC#N |
手性 SMILES |
CN\1CCC/C1=C\C#N |
规范 SMILES |
CN1CCCC1=CC#N |
同义词 |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


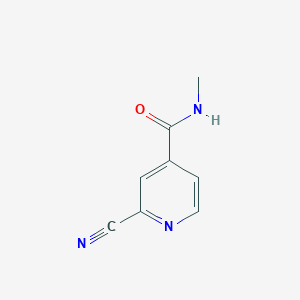
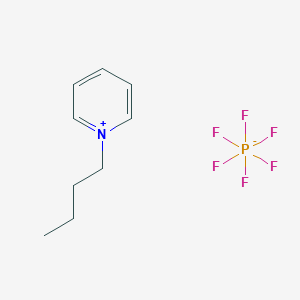

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
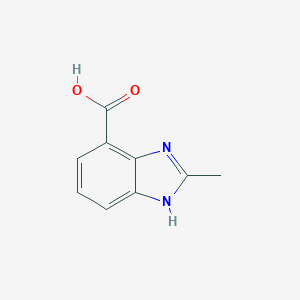
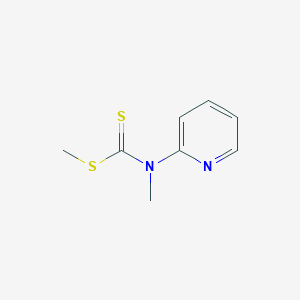
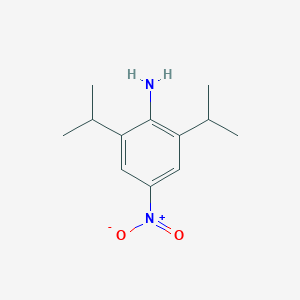
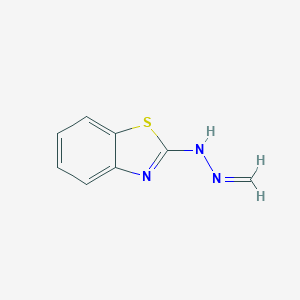
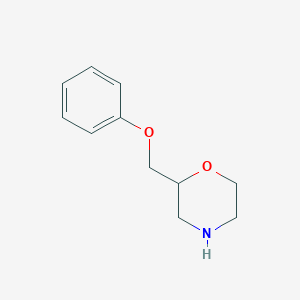
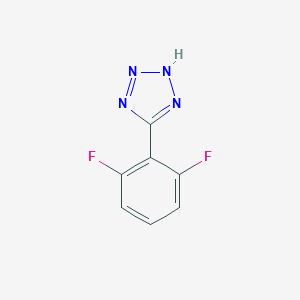
acetic acid](/img/structure/B66199.png)
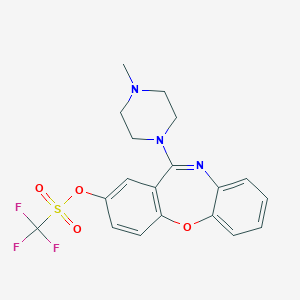

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
